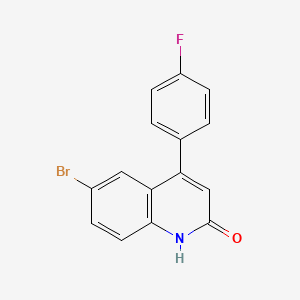

6-Bromo-4-(4-fluorophenyl)quinolin-2(1H)-one

Description

Properties

Molecular Formula |

C15H9BrFNO |

|---|---|

Molecular Weight |

318.14 g/mol |

IUPAC Name |

6-bromo-4-(4-fluorophenyl)-1H-quinolin-2-one |

InChI |

InChI=1S/C15H9BrFNO/c16-10-3-6-14-13(7-10)12(8-15(19)18-14)9-1-4-11(17)5-2-9/h1-8H,(H,18,19) |

InChI Key |

DAKIUVDWVRRRCT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)NC3=C2C=C(C=C3)Br)F |

Origin of Product |

United States |

Preparation Methods

Knorr-Type Cyclization Using β-Keto Esters and 4-Bromoaniline

One classical approach to 6-bromoquinolin-2(1H)-one derivatives involves the Knorr synthesis, where a β-keto ester condenses with 4-bromoaniline to form an anilide intermediate, which is then cyclized to yield the quinolin-2-one scaffold.

-

- Condensation of 4-bromoaniline with β-keto esters under controlled conditions to selectively form the anilide.

- Cyclization under acidic or thermal conditions to close the quinoline ring.

- Optimization of reaction conditions (temperature, solvent, time) is critical to avoid side products such as crotonates.

- The presence of electron-withdrawing groups affects cyclization efficiency and regioselectivity.

-

- Overall yields for related 6-bromoquinolin-2(1H)-one derivatives can reach approximately 48% over two to three steps.

- Monitoring by ^1H NMR allows optimization of intermediate formation and cyclization steps.

Multi-Step Synthesis via Meldrum’s Acid and Triethyl Orthoformate

A more elaborate synthetic route involves the reaction of 4-bromoaniline with Meldrum’s acid and triethyl orthoformate to form a key intermediate, followed by cyclization and subsequent halogenation steps.

-

- Formation of 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione intermediate by refluxing 4-bromoaniline with Meldrum’s acid and triethyl orthoformate.

- Cyclization in diphenyl ether (Ph2O) at elevated temperatures (~190–250 °C) to form 6-bromoquinolin-4-ol.

- Chlorination of the 4-hydroxy group using POCl3 to yield 6-bromo-4-chloroquinoline.

- Halide exchange (chloride to iodide or other substituents) via nucleophilic substitution in acetonitrile under reflux.

-

- Avoiding solvent in the initial step can improve yield by preventing dilution and side reactions.

- Temperature control during cyclization reduces impurities.

- This method allows for the synthesis of 6-bromo-4-iodoquinoline, a close analogue, which can be further functionalized to introduce the 4-(4-fluorophenyl) group.

Yields :

- The cyclization and substitution steps typically afford yields ranging from 35% to over 80% depending on the step.

- Overall multi-step yields are moderate but can be optimized by controlling reaction parameters.

Palladium-Catalyzed Coupling for 4-(4-Fluorophenyl) Substitution

To introduce the 4-(4-fluorophenyl) substituent specifically, palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination are employed on halogenated quinolin-2-one intermediates.

-

- Use of Pd(OAc)2 as catalyst with appropriate ligands (e.g., XPhos).

- Reactions carried out under nitrogen atmosphere in solvents like acetonitrile.

- Bases such as K2CO3 facilitate coupling.

- Reaction temperatures around 110 °C for 24 hours.

- Molecular sieves (4Å MS) used to maintain anhydrous conditions.

Outcome :

- Efficient formation of 3- or 4-substituted quinolin-2-ones bearing aryl groups including 4-fluorophenyl.

- Purification by silica gel chromatography yields white solids with moderate to good yields (~40–50%).

Example :

Alternative Cyclization Routes Using Different Precursors

Other synthetic routes start from ethyl propiolate, diethyl malonate derivatives, or ethyl 3,3-diethoxypropanoate combined with 4-bromoaniline, followed by cyclization in diphenyl ether at high temperatures (230–280 °C).

- These methods provide alternative pathways to the quinoline core with bromine substitution at position 6.

- Reaction conditions require careful temperature control to avoid decomposition.

- These approaches are less commonly applied for the exact 4-(4-fluorophenyl) substitution but provide valuable synthetic flexibility.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Reaction Type | Yield Range (%) | Notes |

|---|---|---|---|---|

| Knorr-type condensation & cyclization | 4-Bromoaniline + β-keto esters, acid/heat cyclization | Condensation + Cyclization | ~48 (overall) | Regioselective; NMR monitoring optimizes intermediate formation |

| Meldrum’s acid + triethyl orthoformate | 4-Bromoaniline, Meldrum’s acid, triethyl orthoformate, Ph2O cyclization, POCl3 chlorination | Multi-step cyclization & substitution | 35–80 per step | Optimized temperature and solvent-free conditions improve yield and purity |

| Pd-catalyzed coupling | Pd(OAc)2, XPhos, K2CO3, 4-(4-fluorophenyl)boronic acid or equivalent | Cross-coupling | 40–50 | Enables introduction of 4-(4-fluorophenyl) substituent; requires inert atmosphere |

| Alternative cyclization routes | Ethyl propiolate or diethyl malonate derivatives + 4-bromoaniline, high-temp cyclization | Cyclization | Variable | High temperature cyclization; less direct for 4-(4-fluorophenyl) substitution |

Research Findings and Optimization Notes

- The steric and electronic effects of substituents on the aniline and keto ester precursors significantly influence cyclization efficiency and regioselectivity.

- Solvent choice and reaction atmosphere (nitrogen) are critical in Pd-catalyzed couplings to prevent catalyst deactivation and side reactions.

- The temperature control during cyclization in diphenyl ether or similar high-boiling solvents is essential to minimize by-products and improve yield.

- Removal of by-products such as acetone under vacuum during intermediate formation enhances purity and subsequent cyclization efficiency.

- The synthetic routes are adaptable for further derivatization, allowing the preparation of a variety of quinoline-based compounds bearing different substituents at positions 4 and 6.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-(4-fluorophenyl)quinolin-2(1H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The quinoline ring can be subjected to oxidation or reduction reactions, leading to the formation of quinoline N-oxides or dihydroquinolines, respectively.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, solvents like DMF or DMSO, and bases like potassium carbonate.

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.

Major Products Formed

Substitution: Formation of 6-substituted quinoline derivatives.

Oxidation: Formation of quinoline N-oxides.

Reduction: Formation of dihydroquinolines.

Coupling: Formation of biaryl or diarylquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity:

One of the notable applications of 6-Bromo-4-(4-fluorophenyl)quinolin-2(1H)-one is its potential as an antiviral agent. Research has indicated that derivatives of this compound can function as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. Specifically, compounds synthesized from this quinoline derivative have shown promising results in inhibiting the enzymatic activity necessary for HIV replication, with structural analyses supporting their efficacy .

Anticancer Properties:

The compound has also been investigated for its anticancer properties. Studies have suggested that it may inhibit specific enzymes involved in cell proliferation, thereby offering potential therapeutic benefits against various types of cancer. The mechanism involves binding to molecular targets that modulate cellular pathways related to cancer growth.

Biological Research

Biological Activity Studies:

Beyond antiviral and anticancer applications, 6-Bromo-4-(4-fluorophenyl)quinolin-2(1H)-one is being explored for other biological activities, including antimicrobial effects. The compound serves as a building block for synthesizing more complex organic molecules that exhibit various biological activities, making it a valuable tool in drug discovery and development.

Chemical Synthesis and Material Science

Building Block in Organic Synthesis:

In organic chemistry, this compound is utilized as a precursor for synthesizing more complex structures. Its unique chemical properties allow it to undergo various reactions, such as oxidation and substitution, making it versatile for creating new compounds with desired functionalities.

Industrial Applications:

The compound's potential extends to industrial applications where it can be used in the development of new materials with specific properties. For instance, its derivatives may find use in creating advanced polymers or dyes that exhibit unique characteristics suitable for various applications.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 6-Bromo-4-(4-fluorophenyl)quinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by:

Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

Modulating Receptors: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

Interfering with DNA/RNA: Binding to nucleic acids and affecting their function or stability.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The biological and chemical profiles of quinolin-2(1H)-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs (Table 1):

Table 1. Structural and Functional Comparison of Quinolin-2(1H)-one Derivatives

Key Observations :

- Aromatic vs. Hydrophilic Groups : The 4-fluorophenyl group in the target compound enables π-π stacking interactions in biological targets, unlike hydroxylated analogs (2b, 2c), which rely on hydrogen bonding .

- Positional Isomerism : Substituents at C3 (e.g., sulfonyl groups in 4ab, 4ae) alter electronic properties and target selectivity compared to C4/C6 modifications .

Biological Activity

6-Bromo-4-(4-fluorophenyl)quinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a bromine atom at the 6th position and a fluorophenyl group at the 4th position, contributing to its unique chemical properties and biological efficacy.

- Molecular Formula : C15H9BrFNO

- Molecular Weight : 318.14 g/mol

- CAS Number : 1416440-46-4

Anticancer Properties

Research has indicated that 6-bromo-4-(4-fluorophenyl)quinolin-2(1H)-one exhibits significant anticancer activity. In a study focusing on various quinoline derivatives, this compound demonstrated potent antiproliferative effects against colorectal cancer cell lines, specifically DLD-1 and HCT-116, with growth inhibition percentages ranging from 71.94% to 95.36% at a concentration of 10 µM . The mechanism of action appears to involve dual inhibitory activity against key kinases such as EGFR (Epidermal Growth Factor Receptor) and FAK (Focal Adhesion Kinase), which are crucial in cancer cell proliferation and survival .

Antiviral Activity

In addition to its anticancer properties, studies have explored the compound's potential as an antiviral agent. Specifically, derivatives of this quinoline have been investigated for their ability to inhibit HIV-1 integrase, with some compounds showing promising enzymatic and antiviral activities . The structural characteristics of these compounds contribute to their effectiveness in targeting viral replication processes.

Structure-Activity Relationship (SAR)

The biological activity of 6-bromo-4-(4-fluorophenyl)quinolin-2(1H)-one can be attributed to its structural features. The presence of electron-withdrawing groups, such as bromine and fluorine, enhances its binding affinity to biological targets. Studies suggest that modifications at the 4-position of the phenyl ring can significantly influence the compound's activity against various cancer types .

Study on Antiproliferative Effects

A detailed investigation into the antiproliferative effects of various quinoline derivatives, including 6-bromo-4-(4-fluorophenyl)quinolin-2(1H)-one, revealed that this compound was among those with the highest efficacy against colorectal cancer cell lines. The study utilized a range of concentrations to assess growth inhibition across multiple cancer types, confirming its potential as a lead compound for further development .

| Compound | Cell Line | Growth Inhibition (%) |

|---|---|---|

| 6-Bromo-4-(4-fluorophenyl)quinolin-2(1H)-one | DLD-1 | 71.94 - 95.36 |

| Other Quinoline Derivatives | HCT-116 | Varies |

| Other Quinoline Derivatives | MCF-7 | Varies |

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding modes of 6-bromo-4-(4-fluorophenyl)quinolin-2(1H)-one with target proteins involved in cancer progression. These studies indicate that the compound effectively occupies critical binding sites on EGFR and FAK, leading to inhibition of their respective pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.